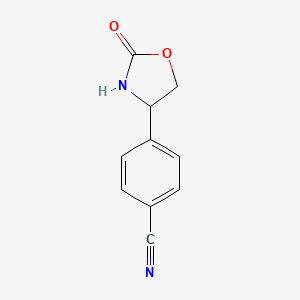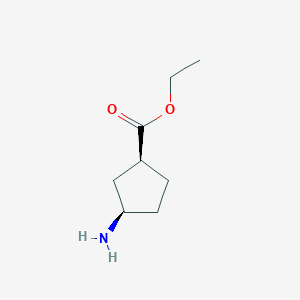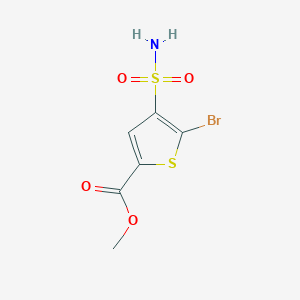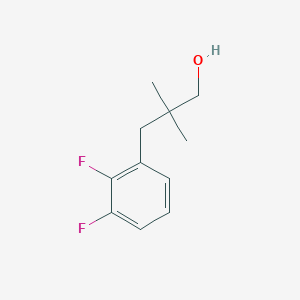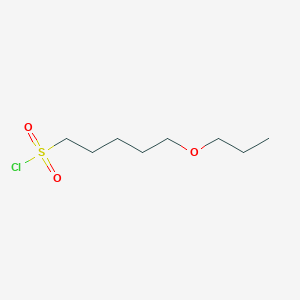
5-Propoxypentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propoxypentane-1-sulfonyl chloride: is an organic compound with the molecular formula C8H17ClO3S and a molecular weight of 228.74 g/mol . This compound is part of the sulfonyl chloride family, which are key intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and sulfones . Sulfonyl chlorides are widely used in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxypentane-1-sulfonyl chloride can be achieved through various methods. One common method involves the reaction of disulfides or thiols with chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a continuous flow system . This method provides high yields and allows for precise control over reaction parameters, improving safety and efficiency .
Industrial Production Methods: Industrial production of sulfonyl chlorides often involves the use of copper-catalyzed reactions, such as the Sandmeyer-type reaction, where arenediazonium salts react with sulfur dioxide in the presence of copper salts . This method has been optimized to increase yields and reduce the formation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydrides are used for reduction reactions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Applications De Recherche Scientifique
5-Propoxypentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Propoxypentane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonamide bonds . This reaction is crucial in the synthesis of sulfonamide drugs, which inhibit bacterial growth by interfering with the synthesis of folic acid . The compound targets enzymes involved in folic acid synthesis, such as dihydropteroate synthase .
Comparaison Avec Des Composés Similaires
1-Pentanesulfonyl chloride: Similar structure but lacks the propoxy group.
Phenylsulfonyl chloride: Contains a phenyl group instead of a propoxy group.
Methanesulfonyl chloride: Contains a methyl group instead of a propoxy group.
Uniqueness: 5-Propoxypentane-1-sulfonyl chloride is unique due to its propoxy group, which can influence its reactivity and solubility properties . This makes it a valuable intermediate in the synthesis of specific sulfonamide compounds with unique biological activities .
Propriétés
Formule moléculaire |
C8H17ClO3S |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
5-propoxypentane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-2-6-12-7-4-3-5-8-13(9,10)11/h2-8H2,1H3 |
Clé InChI |
ITEKSTXBEYKLOE-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


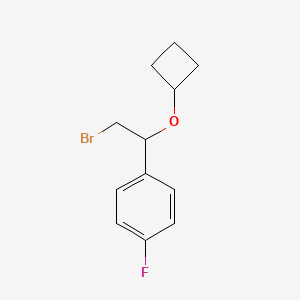
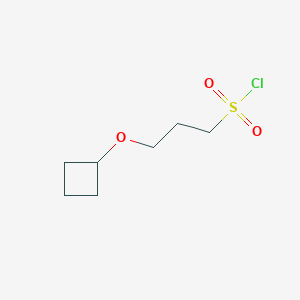
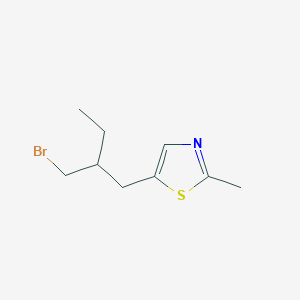
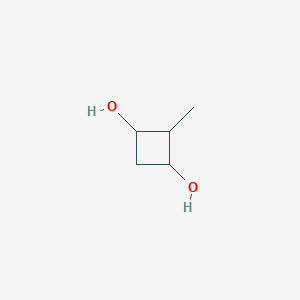
![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)


![3-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13520718.png)
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
